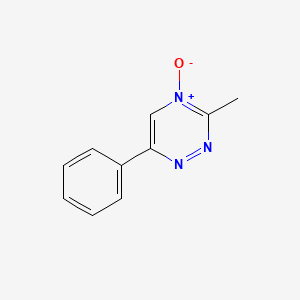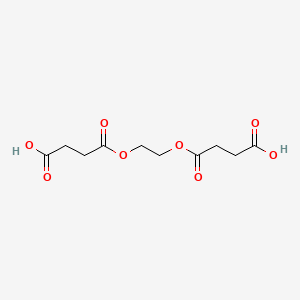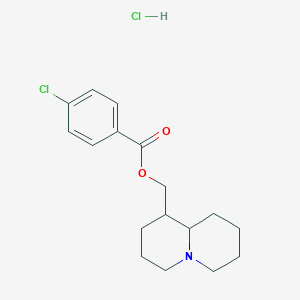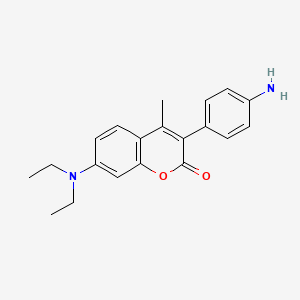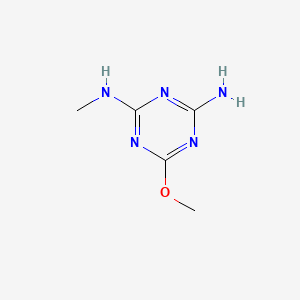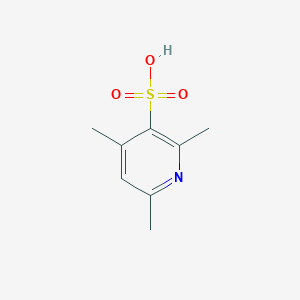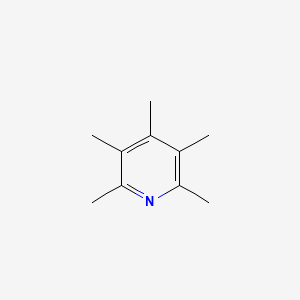
2,3,4,5,6-Pentamethylpyridine
Descripción general
Descripción
2,3,4,5,6-Pentamethylpyridine is a chemical compound with the molecular formula C10H15N and a molecular weight of 149.23 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with five methyl groups attached to it . The linear formula is C10H15N .Aplicaciones Científicas De Investigación
Catalytic Applications
2,3,4,5,6-Pentamethylpyridine, as part of the terpyridine family, is utilized in various research fields like materials science, biomedicinal chemistry, and organometallic catalysis. Its applications range from artificial photosynthesis (water splitting) to biochemical transformations and polymerization reactions. These reactions are catalyzed by terpyridines and their transition metal complexes, showcasing the versatility of such compounds in organic and macromolecular chemistry (Winter, Newkome, & Schubert, 2011).
Material Science and Medicinal Chemistry
Terpyridines, including derivatives like this compound, find significant applications in material science, particularly in photovoltaics. Additionally, their role in biomedicinal chemistry, such as in DNA intercalation, highlights their potential in therapeutic applications and drug development (Winter, Newkome, & Schubert, 2011).
Antimicrobial and Antioxidant Activity
Specifically synthesized compounds related to this compound have demonstrated antimicrobial and antioxidant activity. For instance, compounds derived from the condensation reaction of similar pyridine derivatives showed moderate antifungal activity. This suggests potential applications in antibacterial and antifungal areas, signifying the importance of such compounds in the medical field (Rusnac et al., 2020).
Vapochromic Behavior and Sensing Applications
This compound derivatives, as part of novel terpyridine ligands, exhibit vapochromic behavior, changing color upon exposure to certain volatile organic compounds (VOCs). This property is critical for sensing applications, including the selective detection of VOCs like methylene chloride, ethanol, and acetonitrile (Du, Schneider, Brennessel, & Eisenberg, 2008).
Luminescent Properties in Coordination Chemistry
Compounds containing this compound analogues demonstrate unique luminescent properties when used as ligands in coordination chemistry. These properties are exploited in various applications, such as biological sensing and photochemical processes, indicating their significance in both scientific research and potential industrial applications (Halcrow, 2005).
Safety and Hazards
Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2,3,4,5,6-Pentamethylpyridine . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
2,3,4,5,6-pentamethylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-6-7(2)9(4)11-10(5)8(6)3/h1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFURNOQUNVHWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343627 | |
| Record name | 2,3,4,5,6-Pentamethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3748-83-2 | |
| Record name | 2,3,4,5,6-Pentamethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



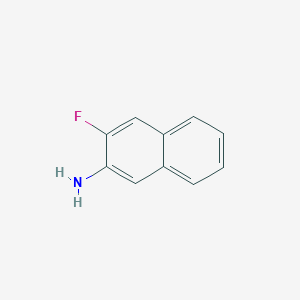
![3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester](/img/structure/B3065251.png)
